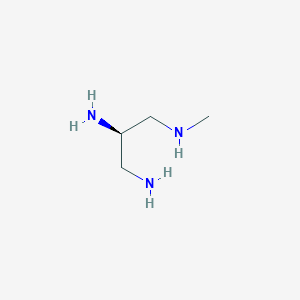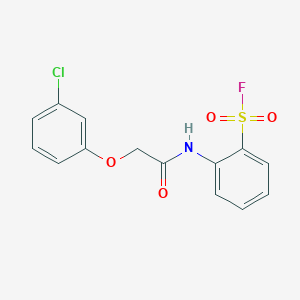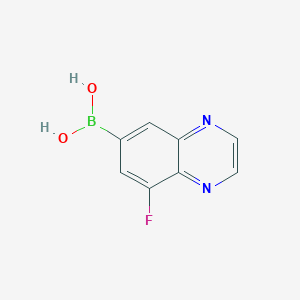
8-Fluoroquinoxalin-6-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroquinoxalin-6-ylboronic acid is a boronic acid derivative with the molecular formula C9H7BFNO2. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom in the quinoxaline ring enhances its chemical properties, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinoxalin-6-ylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline ring, which can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Boronic Acid Formation: The final step involves the formation of the boronic acid group. This can be achieved through the reaction of the fluorinated quinoxaline with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoroquinoxalin-6-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom in the quinoxaline ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding phenols.
Substitution: Substituted quinoxalines.
Wissenschaftliche Forschungsanwendungen
8-Fluoroquinoxalin-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 8-Fluoroquinoxalin-6-ylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. Additionally, the fluorine atom in the quinoxaline ring can influence the electronic properties of the compound, enhancing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoroquinolin-8-ylboronic acid
- 8-Fluoroquinoline-6-boronic acid
- 6-Fluoro-8-quinolinylboronic acid
Uniqueness
8-Fluoroquinoxalin-6-ylboronic acid is unique due to the presence of both the fluorine atom and the boronic acid group in the quinoxaline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C8H6BFN2O2 |
|---|---|
Molekulargewicht |
191.96 g/mol |
IUPAC-Name |
(8-fluoroquinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H |
InChI-Schlüssel |
ZOILZRLVFYMNNI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=NC=CN=C2C(=C1)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


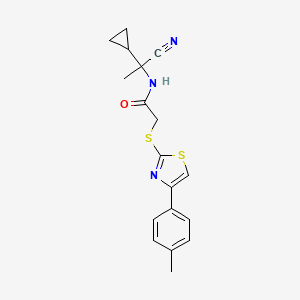

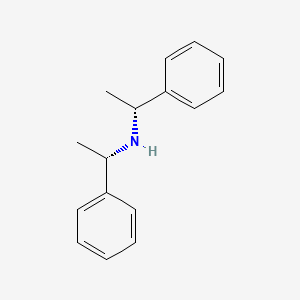
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
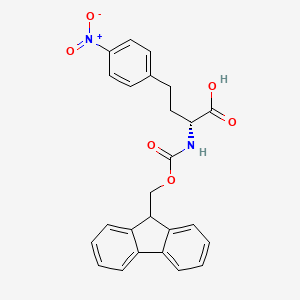
![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)

![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)

![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)

